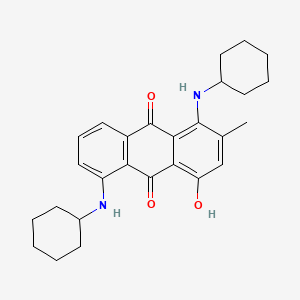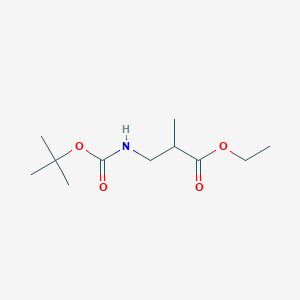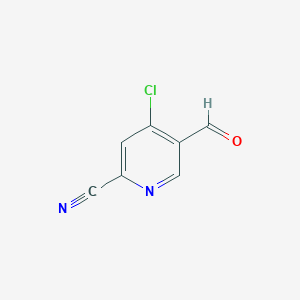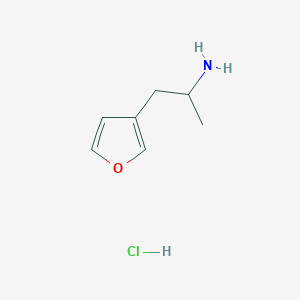
1-(Furan-3-YL)propan-2-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-YL)propan-2-amine hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
The synthesis of 1-(Furan-3-YL)propan-2-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of furan-3-carboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods often involve the use of more scalable and efficient processes. For instance, catalytic hydrogenation of the nitroalkene intermediate can be employed to achieve higher yields and purity. Additionally, continuous flow reactors may be used to enhance the reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
1-(Furan-3-YL)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding furan-3-carboxylic acid derivative.
Reduction: Reduction of the furan ring can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of tetrahydrofuran derivatives.
Common reagents and conditions used in these reactions include mild oxidizing agents for selective oxidation, hydrogenation catalysts for reduction, and electrophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Furan-3-YL)propan-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives, which are valuable intermediates in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(Furan-3-YL)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Furan-3-YL)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
2-(Furan-3-YL)ethan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the amine group, which can lead to different reactivity and biological activity.
3-(Furan-2-YL)propan-1-amine: This compound has the amine group attached to a different carbon in the furan ring, resulting in distinct chemical and biological properties.
The uniqueness of 1-(Furan-3-YL)propan-2-amine hydrochloride lies in its specific structural arrangement, which imparts unique reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C7H12ClNO |
|---|---|
Molekulargewicht |
161.63 g/mol |
IUPAC-Name |
1-(furan-3-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H |
InChI-Schlüssel |
HYMCNKLBPONNLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=COC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


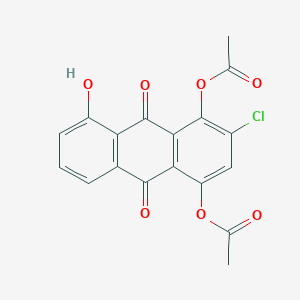
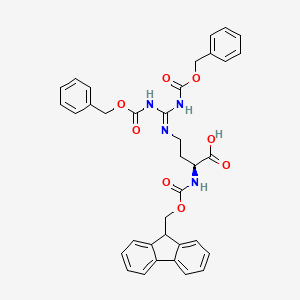
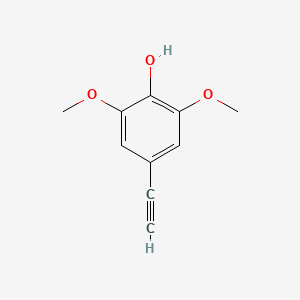
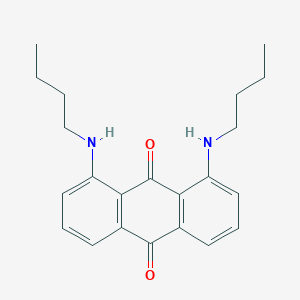

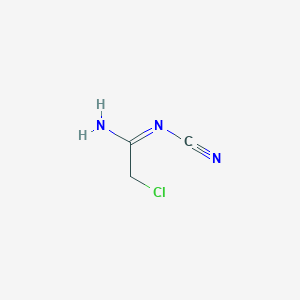
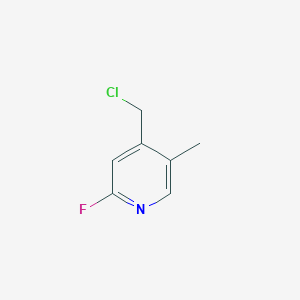
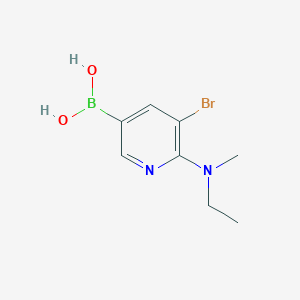
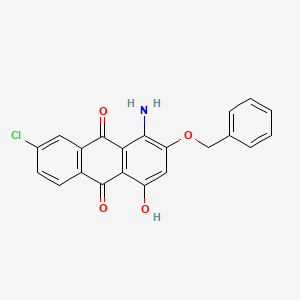
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)

